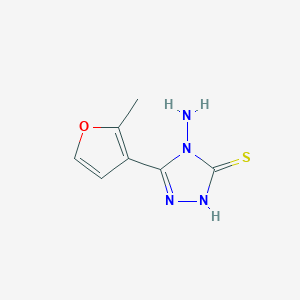
4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
“4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C9H10N4O3S. It has an average mass of 254.266 Da and a monoisotopic mass of 254.047363 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol” include a density of 1.5±0.1 g/cm3, a boiling point of 714.8±70.0 °C at 760 mmHg, and a flash point of 386.1±35.7 °C. It also has a molar refractivity of 104.0±0.5 cm3, a polar surface area of 158 Å2, and a molar volume of 269.2±7.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Properties
One of the primary scientific applications of 4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol and its derivatives involves their synthesis and exploration of their physicochemical properties. These compounds are recognized for their high efficiency and low toxicity, making them suitable for creating new chemical compounds with predicted biological activity. The synthesis and investigation of these derivatives are considered topical due to the lack of extensive literature on their properties (Kravchenko, Panasenko, & Knysh, 2018).
Corrosion Inhibition
This compound has been studied as a novel corrosion inhibitor for metals like copper. It exhibits significant inhibition efficiency, acting as a mixed-type inhibitor with cathodic predominance. Studies also delve into the electrochemical properties and the protective film formation on metal surfaces (Chauhan et al., 2019).
Anticonvulsant Activity
Research also extends to the synthesis of 4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole derivatives and evaluating their anticonvulsant activity. Some of these derivatives have shown promising results in preclinical models (Küçükgüzel et al., 2004).
Crystal and Molecular Structure Analysis
The compound's crystal and molecular structure have been a subject of study, providing valuable insights into its structural properties. This information is crucial for understanding its reactivity and potential applications in various fields (Sarala et al., 2006).
Synergistic Inhibition Effect
Studies have investigated the synergistic effect of this compound with other agents for corrosion protection in cooling water systems. Such research is vital for industrial applications, where corrosion can be a significant challenge (Tansug, 2017).
Structural Studies
The structural and conformational features of various derivatives of 4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol have been explored using techniques like X-ray diffraction and molecular modeling. Such studies are crucial for understanding the relationship between structure and biological activity (Karayel & Oezbey, 2008).
Eigenschaften
IUPAC Name |
4-amino-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-4-5(2-3-12-4)6-9-10-7(13)11(6)8/h2-3H,8H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVJTYQGSOGDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)












